molecular formula C9H10BFO2 B6232349 5-fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol CAS No. 2366993-25-9

5-fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol

Cat. No. B6232349
CAS RN: 2366993-25-9
M. Wt: 180
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol (FDM-BXB) is an important compound in the field of synthetic chemistry. It is a boronic acid derivative that has been widely used in various applications, such as organic synthesis, pharmaceuticals, and materials science. FDM-BXB is a versatile molecule with a wide range of applications, and it has been used in a variety of research projects and studies.

Scientific Research Applications

5-fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol has been widely used in a variety of scientific research applications, including organic synthesis, pharmaceuticals, and materials science. In organic synthesis, 5-fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol is used as a reagent in organic reactions, such as the Suzuki-Miyaura coupling reaction. In pharmaceuticals, 5-fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol has been used in the synthesis of various drugs, such as anti-inflammatory agents and antifungal agents. In materials science, 5-fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol has been used as a catalyst in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 5-fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol is not well understood. However, it is believed that the boron atom in the molecule acts as a Lewis acid, which can activate the substrate molecules and facilitate the reaction. The boron atom also acts as a Lewis base, which can interact with other molecules in the reaction and help to stabilize the reaction products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol are not well understood. However, it is believed that 5-fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol can interact with various biological molecules, such as proteins and enzymes, to modulate their activity. In addition, 5-fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol has been shown to have anti-inflammatory and antifungal activity in laboratory studies.

Advantages and Limitations for Lab Experiments

5-fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol has several advantages for laboratory experiments. It is relatively inexpensive, and it is stable in aqueous solutions. In addition, 5-fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol can be easily purified by recrystallization. However, 5-fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol is not very soluble in organic solvents, which can limit its use in some laboratory experiments.

Future Directions

The future applications of 5-fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol are vast and varied. It could be used in the development of new drugs, materials, and catalysts. In addition, 5-fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol could be used to study the mechanism of action of various biological molecules, such as proteins and enzymes. Finally, 5-fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol could be used to develop new methods for synthesizing organic compounds.

Synthesis Methods

5-fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol is synthesized through a reaction between 1,3-dihydro-2,1-benzoxaborol-1-ol (BXB) and 5-fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol (FDM). The reaction is carried out in an aqueous solution containing a catalytic amount of a base, such as sodium hydroxide, potassium hydroxide, or ammonium hydroxide. The reaction is typically carried out at room temperature, and the product is then purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol involves the reaction of 5-fluoro-2-nitrophenol with 3,3-dimethyl-1,3-dihydro-2H-benzoxaborole in the presence of a reducing agent to form the desired product.", "Starting Materials": [ "5-fluoro-2-nitrophenol", "3,3-dimethyl-1,3-dihydro-2H-benzoxaborole", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: Dissolve 5-fluoro-2-nitrophenol and 3,3-dimethyl-1,3-dihydro-2H-benzoxaborole in a suitable solvent (e.g. ethanol).", "Step 2: Add a reducing agent (e.g. sodium borohydride) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction by adding water and acidify the mixture with hydrochloric acid.", "Step 4: Extract the product with a suitable organic solvent (e.g. dichloromethane).", "Step 5: Purify the product by column chromatography or recrystallization." ] }

CAS RN

2366993-25-9

Product Name

5-fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol

Molecular Formula

C9H10BFO2

Molecular Weight

180

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.